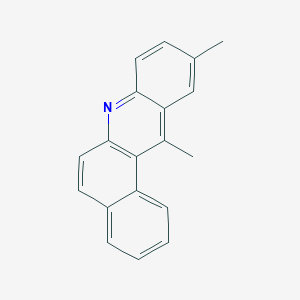

Dimethyl-10,12-benz(a)acridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dimethyl-10,12-benz(a)acridine is a polycyclic aromatic hydrocarbon that belongs to the acridine family Acridines are known for their unique structural properties, which include a planar heterocyclic framework containing nitrogen

Méthodes De Préparation

The synthesis of Dimethyl-10,12-benz(a)acridine typically involves the fusion of 9,9-dimethyl-9,10-dihydroacridine with an additional phenyl moiety. This process is designed to create a rigid structure that can be further functionalized. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Dimethyl-10,12-benz(a)acridine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced acridine derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic rings, often using reagents like halogens or nitro compounds under acidic or basic conditions.

Applications De Recherche Scientifique

Biological Research Applications

- RNA Synthesis Inhibition : DBMAcr has been studied for its differential effects on RNA synthesis in various cell types. Research indicates that it inhibits the synthesis of cellular RNA, particularly affecting the formation of 28 S and 18 S ribosomal RNA species while allowing the synthesis of 45 S ribosomal RNA precursors to proceed at nearly normal rates. This suggests a selective inhibition mechanism that could be leveraged in understanding RNA dynamics in cellular processes .

- Antiviral Activity : The compound has shown potential in inhibiting the synthesis of viral RNA, particularly in Rous sarcoma virus and Mengovirus. Notably, it affects transformed cells more significantly than normal cells, indicating its potential use in targeting cancerous cells while sparing healthy ones .

- Cell Growth Inhibition : DBMAcr exhibits a reversible inhibitory effect on cell multiplication in both normal and transformed fibroblasts, making it a candidate for further exploration in cancer research. Its ability to depress DNA and RNA synthesis while maintaining protein synthesis at high rates presents intriguing avenues for therapeutic development .

Chemical Research Applications

- Synthesis Precursor : DBMAcr serves as a precursor for synthesizing other polycyclic aromatic compounds. It is used as a model compound for studying aromaticity and electronic properties due to its stable structure and unique substitution pattern.

- Intercalation Properties : The compound's ability to intercalate into DNA disrupts normal DNA functions such as replication and transcription. This property is crucial for developing anticancer therapies that target DNA replication mechanisms.

- Topoisomerase Inhibition : DBMAcr has been explored for its capacity to inhibit topoisomerase enzymes, which are essential for DNA unwinding during replication. This inhibition can lead to apoptosis in cancer cells, making it a valuable candidate for anticancer drug development .

Medicinal Applications

- Anticancer Potential : The intercalation of DBMAcr into DNA has been linked to its anticancer properties. Studies suggest that compounds with similar structures exhibit cytotoxicity against various cancer cell lines, indicating that DBMAcr may also possess similar activity .

- Antimicrobial Properties : Recent research highlights the antimicrobial potential of acridine derivatives, including DBMAcr. These compounds have shown efficacy against various bacteria and fungi, suggesting their utility in developing new antimicrobial agents .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of Dimethyl-10,12-benz(a)acridine primarily involves DNA intercalation. This process disrupts the normal function of DNA by inserting itself between the base pairs, leading to the inhibition of DNA replication and transcription. The compound also targets enzymes such as topoisomerase and telomerase, which are crucial for DNA maintenance and cell division . These interactions result in the compound’s anticancer and antimicrobial effects.

Comparaison Avec Des Composés Similaires

Dimethyl-10,12-benz(a)acridine can be compared with other similar compounds, such as:

Propriétés

Numéro CAS |

1031-76-1 |

|---|---|

Formule moléculaire |

C19H15N |

Poids moléculaire |

257.3 g/mol |

Nom IUPAC |

10,12-dimethylbenzo[a]acridine |

InChI |

InChI=1S/C19H15N/c1-12-7-9-17-16(11-12)13(2)19-15-6-4-3-5-14(15)8-10-18(19)20-17/h3-11H,1-2H3 |

Clé InChI |

WMDJGDIOACZPGT-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C3=C(C=CC4=CC=CC=C43)N=C2C=C1)C |

SMILES canonique |

CC1=CC2=C(C3=C(C=CC4=CC=CC=C43)N=C2C=C1)C |

Key on ui other cas no. |

1031-76-1 |

Synonymes |

10,12-dimethylbenz(a)acridine dimethyl-10,12-benz(a)acridine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.